1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine
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Overview
Description
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group, a phenylthio group, and an ethanamine side chain
Preparation Methods
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-6-(phenylthio)pyridine with ethanamine under controlled conditions. The reaction typically requires a catalyst, such as magnesium oxide nanoparticles, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethanamine derivatives.
Scientific Research Applications
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis or inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)methanamine: Similar structure but with a methanamine side chain instead of ethanamine.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propanamine: Similar structure but with a propanamine side chain.
4-Methyl-6-(phenylthio)pyridine: Lacks the ethanamine side chain but shares the core pyridine structure with methyl and phenylthio substitutions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2S |
---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
1-(4-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2S/c1-10-8-14(16-9-13(10)11(2)15)17-12-6-4-3-5-7-12/h3-9,11H,15H2,1-2H3 |
InChI Key |
KLJUYZCCBSZIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)SC2=CC=CC=C2 |
Origin of Product |
United States |
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